molecular formula C10H22 B165365 2-Methylnonane CAS No. 871-83-0

2-Methylnonane

Cat. No.: B165365
CAS No.: 871-83-0
M. Wt: 142.28 g/mol
InChI Key: SGVYKUFIHHTIFL-UHFFFAOYSA-N
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Description

2-Methylnonane, also known as iso-decane, is a branched alkane with the molecular formula C10H22. It is a colorless liquid at room temperature and is part of the larger family of alkanes, which are hydrocarbons consisting solely of carbon and hydrogen atoms. The structure of this compound includes a nonane backbone with a methyl group attached to the second carbon atom.

Scientific Research Applications

2-Methylnonane has various applications in scientific research, including:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylnonane can be synthesized through various methods, including catalytic hydrogenation of alkenes or alkynes. One common method involves the hydroisomerization of n-decane using bifunctional catalysts. This process typically employs platinum-loaded catalysts under atmospheric pressure in a flow reactor .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, using high temperatures and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methylnonane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of oxygen, this compound can be oxidized to form carbon dioxide and water.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.

Common Reagents and Conditions

    Oxidation: Requires oxygen or other oxidizing agents and elevated temperatures.

    Halogenation: Typically involves halogens like chlorine or bromine and may require ultraviolet light or heat to initiate the reaction.

Major Products

    Oxidation: Produces carbon dioxide and water.

    Halogenation: Forms halogenated derivatives such as 2-chloromethylnonane or 2-bromomethylnonane.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloctane
  • 2,6,10-Trimethyldodecane
  • 2,3-Dimethylheptane
  • 2,2,4,4,6,8,8-Heptamethylnonane

Uniqueness

Compared to its similar compounds, 2-Methylnonane is unique due to its specific branching and molecular structure, which can influence its physical properties such as boiling point, melting point, and solubility. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methylnonane
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InChI

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
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InChI Key

SGVYKUFIHHTIFL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(C)C
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Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID80873239
Record name 2-Methylnonane
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Molecular Weight

142.28 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS]
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Vapor Pressure

1.89 [mmHg]
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CAS No.

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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